1-(1-Methyl-2-propen-1-yl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is an organic compound with a unique structure that combines a butenyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and but-3-en-2-yl halide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-2-yl group is introduced to the benzene ring via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions include:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butenyl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-en-2-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzene: Lacks the butenyl group, affecting its biological activity and applications.
1-(But-3-en-2-yl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to differences in chemical behavior and applications.
Uniqueness
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both the butenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H11F3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-but-3-en-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3 |
InChI Key |
UGALPAAQFSPSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.